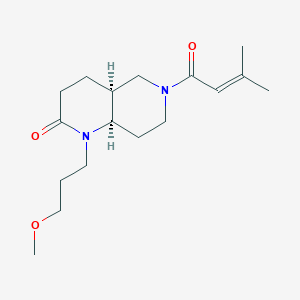![molecular formula C20H24N2O2S B5313133 N-[2-(4-morpholinyl)ethyl]-4-[(phenylthio)methyl]benzamide](/img/structure/B5313133.png)
N-[2-(4-morpholinyl)ethyl]-4-[(phenylthio)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-morpholinyl)ethyl]-4-[(phenylthio)methyl]benzamide, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a compound that has gained significant attention in the field of neuroscience due to its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
MPEP acts as a selective antagonist of the N-[2-(4-morpholinyl)ethyl]-4-[(phenylthio)methyl]benzamide receptor, which is a member of the metabotropic glutamate receptor family. These receptors are involved in the modulation of synaptic transmission and plasticity, and their dysregulation has been implicated in various neurological disorders. By blocking the activity of N-[2-(4-morpholinyl)ethyl]-4-[(phenylthio)methyl]benzamide, MPEP is able to modulate synaptic transmission and plasticity, leading to its therapeutic effects.
Biochemical and Physiological Effects
MPEP has been shown to have a variety of biochemical and physiological effects. It has been found to reduce glutamate release in the hippocampus, which is a brain region involved in learning and memory. Additionally, MPEP has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
MPEP has several advantages for lab experiments, including its selectivity for the N-[2-(4-morpholinyl)ethyl]-4-[(phenylthio)methyl]benzamide receptor and its ability to modulate synaptic transmission and plasticity. However, there are also limitations to its use, including its potential off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
There are several future directions for research on MPEP, including its potential therapeutic applications in other neurological disorders such as schizophrenia and Alzheimer's disease. Additionally, further research is needed to better understand the mechanisms underlying its therapeutic effects and to develop more selective and potent N-[2-(4-morpholinyl)ethyl]-4-[(phenylthio)methyl]benzamide antagonists.
Méthodes De Synthèse
The synthesis of MPEP involves the reaction of 4-[(phenylthio)methyl]benzoyl chloride with 2-(4-morpholinyl)ethanamine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure MPEP.
Applications De Recherche Scientifique
MPEP has been extensively studied for its potential therapeutic applications in various neurological disorders such as anxiety, depression, and addiction. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, MPEP has been found to reduce drug-seeking behavior in animal models of addiction, indicating its potential as a treatment for drug addiction.
Propriétés
IUPAC Name |
N-(2-morpholin-4-ylethyl)-4-(phenylsulfanylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c23-20(21-10-11-22-12-14-24-15-13-22)18-8-6-17(7-9-18)16-25-19-4-2-1-3-5-19/h1-9H,10-16H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGYDRWLGJGBSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC=C(C=C2)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide](/img/structure/B5313064.png)
![N-(3,4-dimethoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5313075.png)

![(4R)-4-(4-{1-[(4-ethylbenzoyl)amino]-1-methylethyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5313089.png)
![2-(2-{5-[(4-methylphenyl)thio]-2-furyl}-1H-imidazol-1-yl)ethanol](/img/structure/B5313098.png)

![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5313108.png)

![2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5313129.png)
![1,4,6-trimethyl-3-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5313141.png)

![2-[2-(2-methoxyphenyl)vinyl]-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5313154.png)
![N-(2-hydroxybutyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5313157.png)